The compound is cataloged under the CAS number 103500-22-7 and has the molecular formula . Its IUPAC name is benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, and it can be represented by the SMILES notation: O=C(NC1(CO)CC1)OCC1=CC=CC=C1
. As a member of the carbamate family, it exhibits properties typical of this class, such as stability and reactivity in various chemical environments .
The synthesis of benzyl (1-(hydroxymethyl)cyclopropyl)carbamate can be achieved through several methods:
The molecular structure of benzyl (1-(hydroxymethyl)cyclopropyl)carbamate features:
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate participates in various chemical reactions:
The mechanism of action for benzyl (1-(hydroxymethyl)cyclopropyl)carbamate largely depends on its interactions with biological targets:
Studies have suggested that modifications on the carbamate structure can significantly alter its biological activity, making it a candidate for further pharmacological exploration .
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate has several scientific applications:
Research continues into optimizing synthetic pathways and exploring new applications in drug design, particularly focusing on enhancing bioactivity through structural modifications.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2